6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide is a complex organic compound characterized by its chlorinated aromatic rings and cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide typically involves multiple steps, starting with the chlorination of pyridine derivatives
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the chlorophenyl group to a more oxidized state.
Reduction: Reduction of the pyridine ring or the carboxamide group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.
Reduction reactions might involve hydrogen gas and a palladium catalyst.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield chlorophenols or chloroquinones.
Reduction can produce pyridine derivatives with reduced chlorophenyl groups.
Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of chlorinated aromatic compounds on biological systems. It can serve as a probe to understand cellular processes and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The chlorinated aromatic rings may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
6-Chloro-N-(4-chlorophenyl)pyridine-3-carboxamide
6-Chloro-N-(2-chlorophenyl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide stands out due to its cyclobutyl group, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it distinct from its counterparts.
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Properties
IUPAC Name |
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-5-3-12(4-6-13)16(8-1-9-16)20-15(21)11-2-7-14(18)19-10-11/h2-7,10H,1,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQWKRPRJLNEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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